molecular formula C₂₀H₂₃ClN₂O₂ B1663207 1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride CAS No. 171722-81-9

1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride

Cat. No. B1663207
M. Wt: 358.9 g/mol
InChI Key: ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
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Description

The compound “1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride” is a chemical compound with a molecular formula of C20H23ClN2O2 . It is an mAChR antagonist which had a binding affinity of 0.39 nM to M3-receptors . It exhibits the highest affinities for M1 and M3 receptors .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Pharmacological Study : A series of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride, which is structurally similar to the queried compound, were synthesized. These compounds were studied for their pharmacological properties, particularly their activity on 5-HT3 receptors (Iriepa & Bellanato, 2011).

  • Conformational Dependence Study : Research focused on the conformational dependence of 15N13C spin-spin coupling constants in compounds like 2-Azabicyclo(2.2.2)octan-3-One, which shares structural features with the queried compound (Berger, 1978).

  • Structural Study of Esters : Esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied by NMR spectroscopy, offering insights into the structural characteristics of similar compounds (Arias-Pérez et al., 2001).

Pharmacological and Medicinal Applications

  • Radiopharmaceutical Evaluation : Derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate, structurally akin to the queried compound, were evaluated as potential radiopharmaceuticals, indicating their application in medical imaging (Rzeszotarski et al., 1984).

  • Sigma-2 Receptor Ligands : N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs, sharing the azabicyclooctane structure, were studied as sigma-2 receptor ligands. These findings highlight the potential neurological applications of similar compounds (Mach et al., 2002; Vangveravong et al., 2006).

Chemical and Material Science Applications

  • Microbial Hydroxylation Study : The microbial hydroxylation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one was explored, demonstrating the bio-transformative potential of these types of compounds in chemical processes (Wong & Burns, 1999).

  • Synthesis of Chiral Azabicycloheptane : Research on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems from azabicyclooctan compounds illustrates their utility in the synthesis of complex organic molecules (Francisco et al., 2003).

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLNWRGQSNWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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